molecular formula C16H11ClF2N2O3S2 B2657059 3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide CAS No. 895467-33-1

3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2657059
CAS No.: 895467-33-1
M. Wt: 416.84
InChI Key: CHWMMRXEALAUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide is a synthetic small molecule designed for pharmaceutical and biochemical research. It is built around a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecule features a propanamide linker connecting a 4-chlorophenylsulfonyl group to a 4,6-difluorobenzothiazole ring. This structural motif is analogous to other documented compounds where a sulfonyl group is linked to a nitrogen atom of a heterocyclic system, such as a thiazole or dihydrobenzothiazole . The presence of the sulfonamide functional group is significant, as sulfonamide derivatives are frequently explored for a wide range of biological properties, including potential antiviral and enzyme inhibitory effects . The specific incorporation of fluorine atoms at the 4 and 6 positions of the benzothiazole ring is a common strategy in drug design to modulate the molecule's electronic properties, metabolic stability, and membrane permeability. Researchers may investigate this compound as a key intermediate in organic synthesis or as a candidate for bioactivity screening in various therapeutic areas. The compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-N-(4,6-difluoro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF2N2O3S2/c17-9-1-3-11(4-2-9)26(23,24)6-5-14(22)20-16-21-15-12(19)7-10(18)8-13(15)25-16/h1-4,7-8H,5-6H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWMMRXEALAUHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCC(=O)NC2=NC3=C(C=C(C=C3S2)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the propanamide linkage under controlled conditions, such as the use of a base like triethylamine in an aprotic solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The difluorobenzo[d]thiazolyl moiety may interact with nucleic acids or other biomolecules, affecting cellular processes. These interactions can modulate various pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name/ID Core Structure Key Substituents/Functional Groups Reference
Target Compound Benzo[d]thiazol-2-yl 4,6-difluoro; 3-((4-chlorophenyl)sulfonyl)propanamide -
GB18 () Benzo[d]thiazol-2-yl 4,6-difluoro; thiazolidinedione-acetamide
Compounds [7–9] () 1,2,4-Triazole 4-(4-Cl-phenylsulfonyl)phenyl; 2,4-difluorophenyl
Compound 10 () Thiazol-2-yl 4-(4-chlorophenyl); indole-propanamide
  • Target vs. GB18 (): Both share the 4,6-difluorobenzo[d]thiazol-2-yl core, but GB18 incorporates a thiazolidinedione warhead linked via acetamide, whereas the target features a sulfonyl-propanamide chain. The sulfonyl group may enhance binding to cysteine-rich targets (e.g., kinases), while thiazolidinediones are associated with PPARγ modulation .
  • Target vs. Compounds [7–9] (): The triazole derivatives lack the benzothiazole core but share the 4-chlorophenylsulfonyl motif. Their 1,2,4-triazole ring enables tautomerism, which influences solubility and reactivity compared to the rigid benzothiazole system .

Table 3: Hypothetical Activity Comparison Based on Structural Proxies

Compound Proposed Activity Mechanistic Insights Reference
Target Compound Kinase inhibition Sulfonyl group targets ATP-binding sites -
GB18 PPARγ agonism Thiazolidinedione warhead
Compounds [7–9] Anticancer (cell line NCI-H460) Triazole-mediated apoptosis
Compound 10 Moderate activity Chlorophenyl-thiazole synergy
  • Target vs.
  • Target vs. Compound 10 (): Both possess chlorophenyl-thiazole motifs, but the target’s sulfonyl group and fused benzothiazole may enhance target selectivity and potency .

Biological Activity

The compound 3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide (CAS No. 895467-33-1) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H11_{11}ClF2_2N2_2O3_3S
  • Molecular Weight : 416.9 g/mol
  • SMILES Notation : O=C(CCS(=O)(=O)c1ccc(Cl)cc1)Nc1nc2c(F)cc(F)cc2s1

Table 1: Basic Properties of the Compound

PropertyValue
Molecular FormulaC16_{16}H11_{11}ClF2_2N2_2O3_3S
Molecular Weight416.9 g/mol
CAS Number895467-33-1
SMILESO=C(CCS(=O)(=O)c1ccc(Cl)cc1)Nc1nc2c(F)cc(F)cc2s1

Antibacterial Activity

Research indicates that compounds related to sulfonamides exhibit significant antibacterial properties. A study highlighted the antibacterial activity of similar compounds against Salmonella typhi and Bacillus subtilis, showing moderate to strong efficacy. These findings suggest that This compound may also possess notable antibacterial effects, particularly due to the presence of the sulfonyl group which enhances interaction with bacterial enzymes .

Enzyme Inhibition

Enzyme inhibition studies have shown that sulfonamide derivatives can act as effective inhibitors of various enzymes. For instance, the compound demonstrated strong inhibitory activity against urease, which is crucial for the treatment of infections caused by urease-producing bacteria. Additionally, it has been noted for its potential as an acetylcholinesterase inhibitor, which is significant in neuropharmacology .

Anticancer Potential

The anticancer properties of similar thiazole derivatives have been investigated extensively. The compound's structure suggests it may interfere with cancer cell proliferation and induce apoptosis in tumor cells. In vitro studies have indicated that thiazole-based compounds can inhibit cancer cell growth through various mechanisms, including modulation of cell cycle progression and induction of oxidative stress .

Study 1: Inhibition of Leukotriene Receptors

A study focused on related thiazole derivatives demonstrated their ability to inhibit calcium mobilization in CHO cells overexpressing human BLT(1) and BLT(2) receptors. Among these derivatives, some showed IC5050 values lower than established controls, indicating strong potential for therapeutic applications in inflammatory diseases .

Study 2: Pharmacological Behavior Analysis

Research on synthesized compounds with similar structures revealed a range of pharmacological activities including antibacterial, anti-inflammatory, and anticancer effects. The docking studies indicated favorable interactions with target proteins, suggesting a promising profile for drug development .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against S. typhi
Enzyme InhibitionStrong against urease
AnticancerInduces apoptosis in tumor cells
Leukotriene InhibitionIC5050 values lower than control

Q & A

Q. What are the optimal synthetic routes for preparing 3-((4-chlorophenyl)sulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)propanamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:
  • Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminobenzenethiol derivatives under controlled conditions (e.g., Lawesson’s reagent for sulfur incorporation) .
  • Step 2 : Sulfonylation of the 4-chlorophenyl group using chlorosulfonic acid or sulfonyl chloride intermediates, ensuring stoichiometric control to avoid over-sulfonation .
  • Step 3 : Amidation between the sulfonylpropanamide intermediate and the 4,6-difluorobenzo[d]thiazol-2-amine precursor, using coupling agents like HBTU or DCC in anhydrous tetrahydrofuran (THF) with diisopropylethylamine as a base .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to achieve >95% purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the difluorobenzo[d]thiazole and sulfonamide linkage. ¹⁹F NMR is crucial for verifying fluorine substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect isotopic patterns (e.g., chlorine, sulfur) .
  • Infrared Spectroscopy (IR) : Identify key functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • HPLC-PDA : Assess purity (>98%) and monitor degradation products under stress conditions (e.g., acidic/basic hydrolysis) .

Q. How can researchers screen for preliminary biological activity?

  • Methodological Answer :
  • In vitro assays : Use cancer cell lines (e.g., NCI-60 panel) for antiproliferative activity screening, with IC₅₀ determination via MTT assays. Include positive controls (e.g., doxorubicin) .
  • Anti-inflammatory testing : Measure inhibition of COX-1/COX-2 enzymes or TNF-α production in lipopolysaccharide (LPS)-stimulated macrophages .
  • Dose-response curves : Perform triplicate experiments with varying concentrations (1 nM–100 µM) to establish potency and selectivity .

Advanced Research Questions

Q. How to resolve contradictions in bioactivity data across different assay systems?

  • Methodological Answer :
  • Orthogonal assays : Cross-validate using alternative methods (e.g., ATP-based viability assays vs. apoptosis markers like caspase-3) to rule out false positives .
  • Metabolic stability : Test compound stability in liver microsomes; low bioavailability may explain discrepancies between in vitro and in vivo results .
  • Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to assess structure-activity relationships (SAR) and identify critical pharmacophores .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO:PEG-400 (1:4 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Salt formation : React the free base with HCl or sodium acetate to improve crystallinity and dissolution rates .
  • Amorphous dispersion : Prepare solid dispersions with polymers (e.g., PVP-VA64) via spray-drying to bypass crystalline lattice limitations .

Q. How to investigate the mechanism of action for observed anticancer activity?

  • Methodological Answer :
  • Target identification : Perform kinase profiling panels or thermal shift assays to identify binding partners (e.g., EGFR, VEGFR) .
  • Transcriptomics : Use RNA-seq to analyze gene expression changes in treated vs. untreated cancer cells, focusing on apoptosis/autophagy pathways .
  • Molecular docking : Model the compound’s interaction with potential targets (e.g., tubulin or DNA topoisomerases) using Schrödinger Suite or AutoDock .

Q. What approaches mitigate synthetic challenges in scaling up the reaction?

  • Methodological Answer :
  • Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., sulfonylation) to improve heat dissipation and yield consistency .
  • Catalyst optimization : Screen palladium or copper catalysts for Buchwald-Hartwig amination steps to reduce reaction time and byproducts .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and automate endpoint detection .

Data Contradiction Analysis

Q. How to address inconsistent NMR spectral data during characterization?

  • Methodological Answer :
  • Variable temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
  • 2D NMR : Utilize HSQC and HMBC to assign overlapping signals in crowded aromatic regions .
  • Isotopic labeling : Synthesize ¹³C-labeled intermediates to confirm connectivity in complex spin systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.